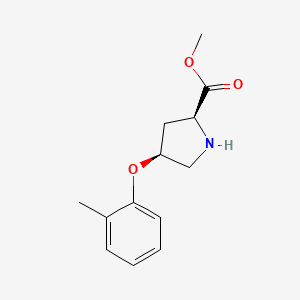

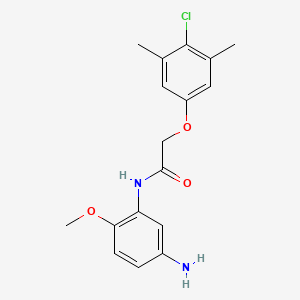

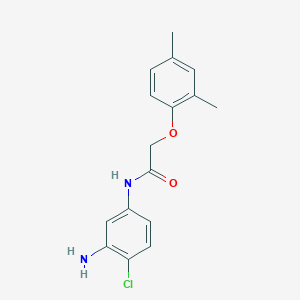

N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide

Übersicht

Beschreibung

N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide (NAMPEB) is a synthetic compound that has been extensively studied for its potential applications in scientific research. NAMPEB is a member of the aminobenzamide family, and it has been found to possess a range of unique properties, including high solubility in organic solvents, low volatility, and low toxicity. NAMPEB has been used in a variety of scientific research applications, including cell culture, drug delivery, and drug screening.

Wissenschaftliche Forschungsanwendungen

Molar Refraction and Polarizability Studies

Research on compounds closely related to N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide has shown significant interest in their physical properties. For example, a study on a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, explored its density and refractive index to understand its molar refractivity and polarizability effects. This study is essential for understanding the interaction of such compounds with light and electromagnetic fields, which has implications in various scientific applications, such as optical materials and sensors (Sawale et al., 2016).

Antitumor Properties

A significant area of research for benzamide derivatives, like this compound, involves their potential antitumor properties. For instance, a study on 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a related compound, revealed its ability to cause DNA damage and cell cycle arrest in cancer cells, highlighting its potential as an antitumor agent (Trapani et al., 2003).

Molecular Structure Analysis

Analyzing the molecular structure of compounds like this compound provides critical insights into their chemical behavior. A study focused on N-3-hydroxyphenyl-4-methoxybenzamide, a compound with structural similarities, used X-ray diffraction and DFT calculations to understand the influence of intermolecular interactions on molecular geometry. This type of research is crucial for developing new materials and understanding their properties (Karabulut et al., 2014).

Biosensor Development

Research on benzamide derivatives also extends to biosensor technology. A study on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified electrodes demonstrated their use in developing sensitive biosensors for detecting specific biochemicals, such as glutathione and piroxicam. This research is instrumental in advancing diagnostic tools and environmental monitoring technologies (Karimi-Maleh et al., 2014).

Design and Synthesis for Medical Applications

The design and synthesis of new benzamide derivatives are crucial for discovering novel drugs and medical treatments. A study on the synthesis and characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide highlighted the importance of such research in developing antimicrobial agents and understanding their mechanisms of action (Cakmak et al., 2022).

Wirkmechanismus

Target of Action

N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide is a novel compound with potential therapeutic applications. These compounds may interact with various targets in microbial cells, disrupting essential biological processes and leading to cell death .

Mode of Action

For instance, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives are known to interact with microbial cells, leading to disruption of essential biological processes . The compound may bind to specific proteins or enzymes in the microbial cell, inhibiting their function and leading to cell death .

Biochemical Pathways

Related compounds have been found to exhibit antimicrobial and antioxidant activities . This suggests that the compound may interfere with the biochemical pathways involved in microbial growth and survival, as well as oxidative stress responses .

Pharmacokinetics

The presence of the ethoxy group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body .

Result of Action

Based on the activities of related compounds, it is likely that the compound exerts its effects by interacting with specific targets in microbial cells, leading to disruption of essential biological processes and cell death .

Eigenschaften

IUPAC Name |

N-(5-amino-2-methylphenyl)-3-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-14-6-4-5-12(9-14)16(19)18-15-10-13(17)8-7-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWBKJVCVCODRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.